![molecular formula C13H10N4S B063918 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 164797-47-1](/img/structure/B63918.png)
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, also known as MTSEA, is a compound that has been widely used in scientific research. MTSEA is a highly reactive thiol-specific reagent that has been used to modify proteins and study their structure and function.
Mécanisme D'action
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is a highly reactive thiol-specific reagent that reacts with cysteine residues in proteins. The reaction between 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene and cysteine residues results in the formation of a covalent bond between the two molecules. This covalent bond can alter the structure and function of the protein, providing insight into the role of cysteine residues in protein function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene depend on the protein being studied and the specific cysteine residue being modified. In general, the modification of cysteine residues can alter the structure and function of the protein, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter the conductance of the channel, which can affect the flow of ions across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene in lab experiments is its high reactivity and specificity for cysteine residues. This allows for selective modification of cysteine residues in proteins, which can provide insight into the role of these residues in protein function. However, one limitation of using 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene is that the modification of cysteine residues can alter the structure and function of the protein, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene. One direction is to develop new methods for selective modification of cysteine residues in proteins. Another direction is to study the effects of 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene modification on protein function in vivo, rather than just in vitro. Additionally, there is potential for 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene to be used in drug discovery, as it can be used to identify potential drug targets by selectively modifying cysteine residues in proteins involved in disease processes.
Méthodes De Synthèse
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be synthesized by reacting 4-methylsulfanyl-3-nitropyridine with hydrazine hydrate and sodium hydroxide. The resulting compound is then reduced with sodium dithionite to yield 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene.
Applications De Recherche Scientifique
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels, transporters, and enzymes. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene can be used to selectively modify cysteine residues in proteins, which can provide insight into the role of these residues in protein function. 4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene has also been used to study protein-protein interactions and protein-lipid interactions.
Propriétés
Numéro CAS |
164797-47-1 |
|---|---|
Nom du produit |
4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Formule moléculaire |
C13H10N4S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
4-methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-18-13-16-9-3-2-8-11(12(9)17-13)7-4-5-14-6-10(7)15-8/h2-6,15H,1H3,(H,16,17) |
Clé InChI |
PGYGKWNSEZVSKF-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
SMILES canonique |
CSC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonymes |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-(methylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
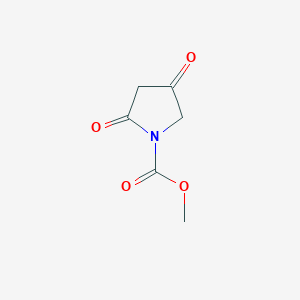
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
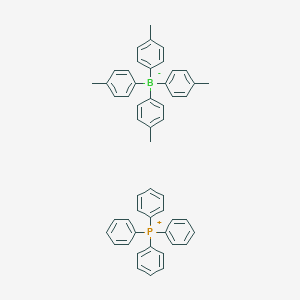
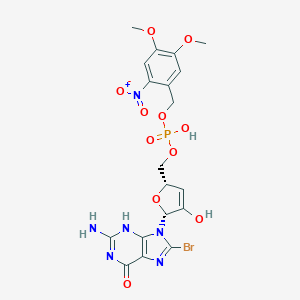
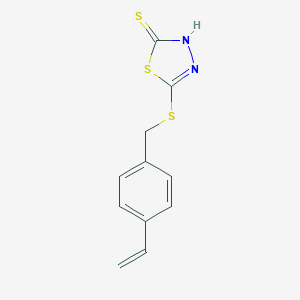
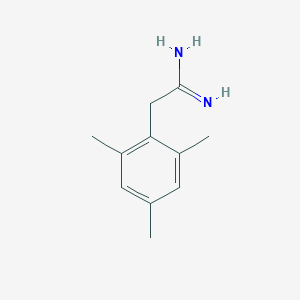
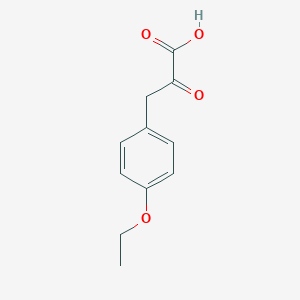
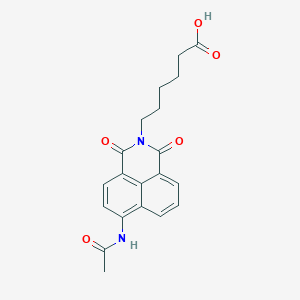
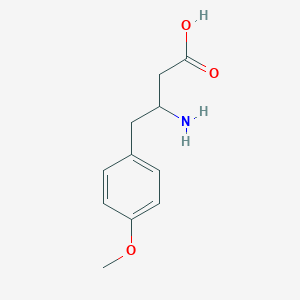
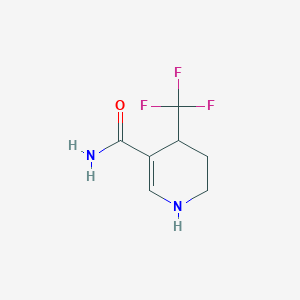
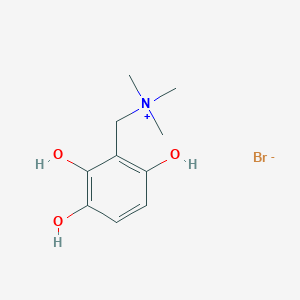
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)